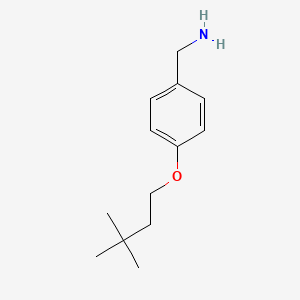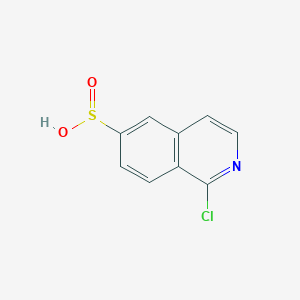
2-(Ethoxycarbonyl)-5-phenylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethoxycarbonyl)-5-phenylpentanoic acid is an organic compound that belongs to the class of malonic acid esters. These esters are widely used in organic synthesis due to their versatility in forming carbon-carbon bonds. The compound is characterized by the presence of a phenyl group attached to a propyl chain, which is further connected to a malonic acid monoethyl ester moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxycarbonyl)-5-phenylpentanoic acid typically involves the alkylation of diethyl malonate with 3-phenylpropyl bromide. The reaction is carried out in the presence of a strong base such as sodium ethoxide or potassium tert-butoxide. The general reaction scheme is as follows:
Deprotonation: Diethyl malonate is deprotonated by a strong base to form an enolate ion.
Alkylation: The enolate ion undergoes nucleophilic substitution with 3-phenylpropyl bromide to form the alkylated product.
Hydrolysis and Decarboxylation: The diester is then hydrolyzed under acidic conditions to yield the monoester, followed by decarboxylation to produce this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The final product is purified using techniques such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethoxycarbonyl)-5-phenylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Ethoxycarbonyl)-5-phenylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Ethoxycarbonyl)-5-phenylpentanoic acid involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release malonic acid, which can then participate in metabolic pathways. The phenylpropyl group may interact with specific receptors or enzymes, influencing biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A commonly used malonic acid ester in organic synthesis.
Methyl malonate: Another malonic acid ester with similar reactivity.
Ethyl acetoacetate: A related compound used in acetoacetic ester synthesis
Uniqueness
2-(Ethoxycarbonyl)-5-phenylpentanoic acid is unique due to the presence of the phenylpropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific synthetic and research applications .
Propriétés
Formule moléculaire |
C14H18O4 |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
2-ethoxycarbonyl-5-phenylpentanoic acid |
InChI |
InChI=1S/C14H18O4/c1-2-18-14(17)12(13(15)16)10-6-9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,15,16) |
Clé InChI |
ZPDHMGJYTMPCNY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCCC1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Oxiran-2-yl)methoxy]anthracene-9,10-dione](/img/structure/B8507245.png)







![4-[2-(4-Fluorophenyl)thiophen-3-yl]pyridine](/img/structure/B8507310.png)


![N-[methyl] N-[methoxy] 3,4-diaminobenzamide](/img/structure/B8507335.png)

